![molecular formula C12H21NO B2970336 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] CAS No. 1559261-83-4](/img/structure/B2970336.png)
6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is a chemical compound with the CAS Number: 1559261-83-4 . It has a molecular weight of 195.3 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is 1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, such as those related to 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], are pivotal in medicinal chemistry research due to their role as crucial building blocks. The unique structural properties of these compounds, including achirality and similar lipophilicity to morpholine, make them particularly interesting as morpholine isosteres. These characteristics are highlighted in the synthesis of morpholine derivatives, where straightforward chemistry from inexpensive materials is employed to produce novel morpholine-based building blocks (Walker, Eklov, & Bedore, 2012; Wishka et al., 2011).
Lipophilicity Alteration in Medicinal Chemistry
The introduction of spirocyclic centers, such as azaspiro[3.3]heptanes, in place of traditional heterocycles like morpholines or piperazines, has shown to impact the lipophilicity of molecules significantly. These alterations can lower the measured logD of the molecules, affecting their pharmacokinetic profiles. This adjustment, although seemingly counterintuitive by adding a carbon atom, can be rationalized through increased basicity, showcasing the intricate balance between molecular structure and physicochemical properties in drug design (Degorce, Bodnarchuk, & Scott, 2019).
Novel Terpenoid Insect Repellents
A nitrogen-containing terpene, closely related to the structural framework of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], was discovered as an effective insect repellent. Isolated from the defensive secretion of a milliped, this compound, known as polyzonimine, showcases the potential of bridged bicyclic morpholines and their analogs in developing natural, effective repellents against various insects, demonstrating a fascinating application of these compounds beyond traditional medicinal chemistry (Smolanoff et al., 1975).
Oxetanes in Drug Discovery
Oxetanes, similar in some aspects to the structural motifs of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine], have been explored for their significant impact on solubility, lipophilicity, and metabolic stability in drug discovery. These compounds, particularly when incorporated into a molecule in place of traditional functional groups, can lead to enhanced aqueous solubility and reduced metabolic degradation, offering valuable insights into the design of new pharmaceutical agents (Wuitschik et al., 2010).
Synthesis and Biological Screening
Novel derivatives of 4-(3,3-dimethylspiro{bicyclo[2.2.1]heptan-2,5′-isoxazoline-2}-3′-yl)-2-aryl-2,3-dihydro-1H-1,5-benzodiazepines have been synthesized and evaluated for their biological activities. Despite the innovative approach in synthesizing these molecules, the compounds did not exhibit promising antimicrobial or antifungal activity, highlighting the challenges in predicting biological efficacy based solely on structural manipulation (Naqvi et al., 2011).
Safety and Hazards
The safety information for 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propiedades
IUPAC Name |
6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNKMCKKONMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CC3CCC2C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
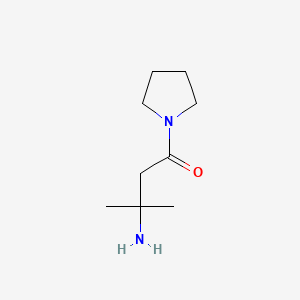

![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B2970255.png)
![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)
![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)
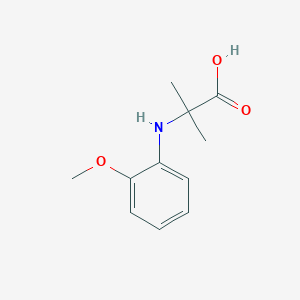
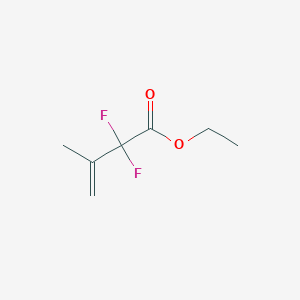

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
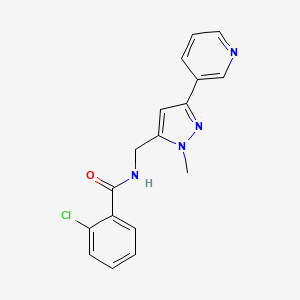

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)
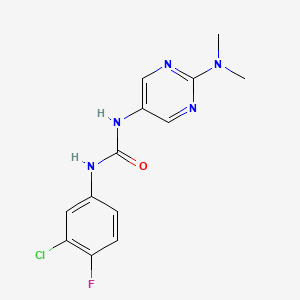
![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)
